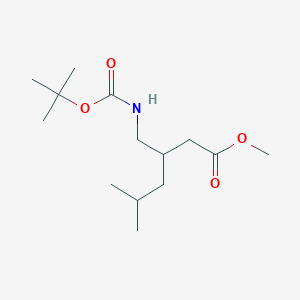

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is often used as an intermediate in the synthesis of pregabalin and other related compounds. Pregabalin itself is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is used to treat conditions such as epilepsy, neuropathic pain, and generalized anxiety disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester typically involves the protection of the amino group of pregabalin with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of recoverable reagents and solvents to minimize waste and reduce production costs. The process typically includes steps such as the protection of the amino group, esterification, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

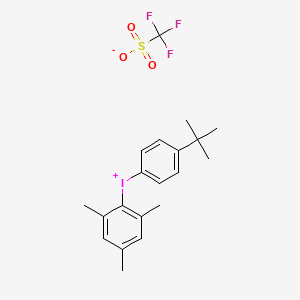

Deprotection: Commonly carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Often involves the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Hydrolysis: Yields (S)-N-tert-Butoxycarbonyl Pregabalin.

Deprotection: Yields (S)-Pregabalin Methyl Ester.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of pregabalin and related compounds.

Biology: In studies involving the modulation of GABAergic neurotransmission.

Medicine: In the development of new anticonvulsant and analgesic drugs.

Industry: In the large-scale production of pregabalin and its derivatives.

Mechanism of Action

The mechanism of action of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in the reduction of neuronal excitability and the alleviation of symptoms associated with epilepsy, neuropathic pain, and anxiety .

Comparison with Similar Compounds

Similar Compounds

(S)-Pregabalin: The active form of pregabalin, used as a medication for epilepsy and neuropathic pain.

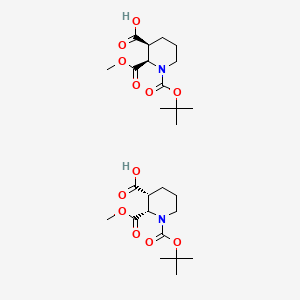

®-Pregabalin: The enantiomer of (S)-Pregabalin, which is less potent in its therapeutic effects.

Gabapentin: Another GABA analog used to treat similar conditions but with a different mechanism of action.

Uniqueness

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is unique in its role as a protected intermediate, allowing for selective modifications and derivatizations in the synthesis of pregabalin and related compounds. Its Boc-protected amino group and esterified carboxylic acid group provide stability and versatility in various chemical reactions .

Properties

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

methyl 5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate |

InChI |

InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17) |

InChI Key |

KSQFUUDWGCXJPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline](/img/structure/B12296984.png)

![10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol](/img/structure/B12296997.png)

![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride](/img/structure/B12297002.png)

![5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide](/img/structure/B12297004.png)

![2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)

![(3aR)-3aalpha,7,7aalpha,8,9,9abeta-Hexahydro-5,8beta-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione](/img/structure/B12297027.png)

![beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-](/img/structure/B12297035.png)